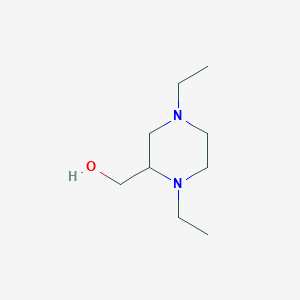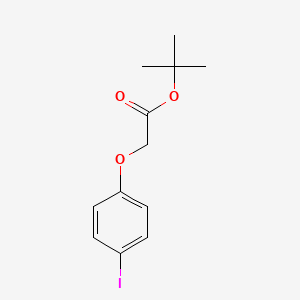
t-Butyl (4-iodophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyl (4-iodophenoxy)acetate is an organic compound that features a tert-butyl ester and an iodophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (4-iodophenoxy)acetate typically involves the esterification of 4-iodophenoxyacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of solid acid catalysts can also help in the easy separation and recycling of the catalyst, making the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyl (4-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the iodine atom.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for the oxidation of the phenoxy group.
Major Products Formed
Nucleophilic Substitution: Products include phenoxyacetic acid derivatives with different substituents replacing the iodine atom.
Reduction: The major product is t-Butyl (4-hydroxyphenoxy)acetate.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
t-Butyl (4-iodophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of t-Butyl (4-iodophenoxy)acetate depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine is attached. In reduction reactions, the iodine atom is removed and replaced by a hydrogen atom. In oxidation reactions, the phenoxy group undergoes electron transfer processes to form oxidized products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- t-Butyl (4-bromophenoxy)acetate
- t-Butyl (4-chlorophenoxy)acetate
- t-Butyl (4-fluorophenoxy)acetate
Comparison
t-Butyl (4-iodophenoxy)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H15IO3 |
|---|---|
Molekulargewicht |
334.15 g/mol |
IUPAC-Name |
tert-butyl 2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
LQNAJSPSJBJAPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


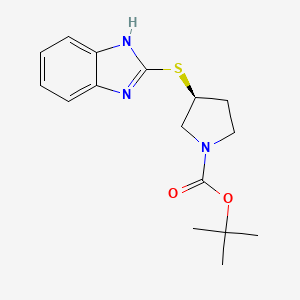
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 9-hydroxy-4-oxo-, ethyl ester](/img/structure/B13968359.png)
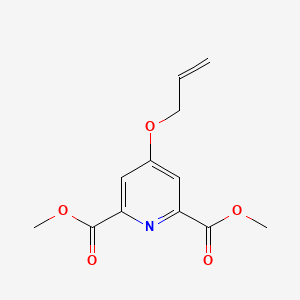
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)
![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)
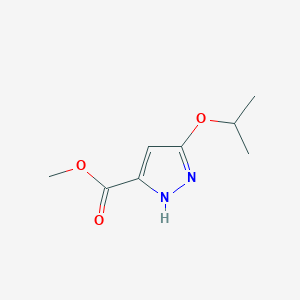
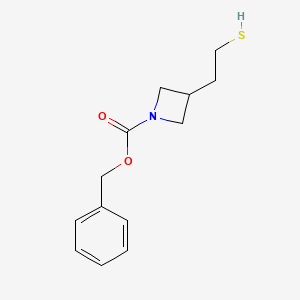
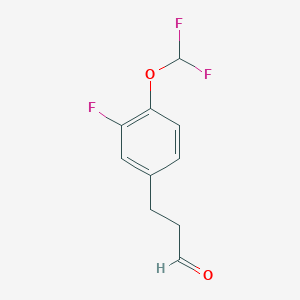
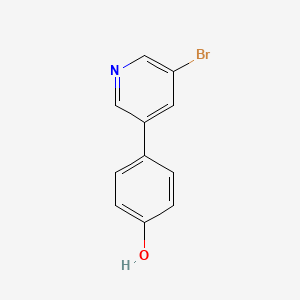
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
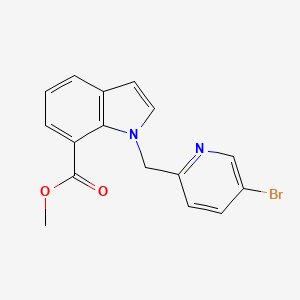
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
